molecular formula C18H18N2O4S B2461824 N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898435-90-0

N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

カタログ番号: B2461824
CAS番号: 898435-90-0
分子量: 358.41
InChIキー: QWFIPILODUVTBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-15-5-3-14(4-6-15)19-25(22,23)16-10-12-2-7-17(21)20-9-8-13(11-16)18(12)20/h3-6,10-11,19H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFIPILODUVTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (referred to as QS-3g) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of QS-3g is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S with a molecular weight of 358.41 g/mol. The structure features a pyrrolo[3,2,1-ij]quinoline core and a sulfonamide group, which are crucial for its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight358.41 g/mol
Molecular FormulaC18H18N2O4S
LogP2.5987
Polar Surface Area65.424 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of QS-3g, particularly in the context of rheumatoid arthritis (RA). The compound has been shown to reduce the inflammatory response in fibroblast-like synoviocytes (FLS), which play a critical role in RA pathogenesis.

  • Mechanism of Action : QS-3g targets the receptor activity-modifying protein 1 (RAMP1), inhibiting its expression and subsequently reducing levels of inflammatory cytokines such as interleukin (IL)-1β and IL-6. This was demonstrated through various experimental techniques including RNA sequencing and immunohistochemistry .
  • Experimental Findings :
    • Cell Viability : The CCK8 assay indicated that QS-3g significantly improved cell viability in TNF-α stimulated FLS.
    • Histological Analysis : Hematoxylin and eosin (H&E) staining revealed that treatment with QS-3g reduced synovial hypertrophy and inflammatory cell infiltration.
    • Micro-computed Tomography (Micro-CT) : Imaging studies showed that QS-3g inhibited bone destruction associated with RA .

Study on Rheumatoid Arthritis

A notable study investigated the effects of QS-3g on K/BxN serum transfer arthritis mice. This model mimics human RA and allows for the assessment of therapeutic effects:

  • Methodology : Mice were treated with QS-3g and assessed using micro-CT imaging and histological evaluations.
  • Results : The study reported a significant reduction in joint swelling and bone erosion in treated mice compared to controls. The findings suggest that QS-3g may serve as a potential therapeutic agent for managing RA .

Other Biological Activities

While the primary focus has been on anti-inflammatory effects, preliminary data suggest that QS-3g may also exhibit:

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrroloquinoline core via cyclization of substituted tetrahydroquinoline precursors. Key steps include:

  • Sulfonylation: Introduction of the sulfonamide group using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
  • Methoxyphenyl Incorporation: Coupling via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and controlled heating (60–80°C) .
  • Purification: High-performance liquid chromatography (HPLC) or recrystallization (methanol/water) ensures >95% purity .
    Optimization: Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied, monitored via thin-layer chromatography (TLC), and validated using nuclear magnetic resonance (NMR) spectroscopy .

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR identify proton environments and carbon frameworks. For example, the methoxyphenyl group shows a singlet at ~3.8 ppm (OCH3) and aromatic protons between 6.8–7.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, such as the conformation of the tetrahydroquinoline ring .

Basic: What initial biological screening assays are recommended?

Methodological Answer:

  • Enzyme Inhibition Assays: Target enzymes (e.g., kinases, proteases) are incubated with the compound at varying concentrations (1 nM–100 µM) to measure IC50 values using fluorogenic substrates .
  • Antimicrobial Testing: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) in Mueller-Hinton broth .
  • Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: How do substituents (e.g., methoxy, sulfonamide) influence bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with substituent variations (e.g., replacing methoxy with halogen or alkyl groups).
  • Electron-Withdrawing Effects: Sulfonamide groups enhance hydrogen bonding with target proteins, as shown in docking studies .
  • Lipophilicity Impact: Methoxy groups increase logP values, improving membrane permeability (measured via Caco-2 cell assays) .

Advanced: How can contradictions in spectroscopic data (e.g., ambiguous NMR signals) be resolved?

Methodological Answer:

  • 2D NMR Techniques: HSQC and HMBC correlate ambiguous protons with adjacent carbons, resolving overlapping signals in the tetrahydroquinoline region .
  • Crystallographic Validation: X-ray diffraction definitively assigns stereochemistry when NMR is inconclusive (e.g., distinguishing cis/trans isomers) .
  • Dynamic NMR (DNMR): Analyzes temperature-dependent signal splitting to identify conformational exchange .

Advanced: What strategies are used to study target interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka, kd) between the compound and immobilized receptors .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and stoichiometry via heat release during interaction .
  • Cryo-EM/X-ray Co-crystallization: Resolves binding modes at atomic resolution, identifying key residues (e.g., hydrophobic pockets accommodating the methoxyphenyl group) .

Advanced: How is compound stability evaluated under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Metabolic Stability: Liver microsome assays (human/rat) quantify half-life (t1/2) and identify metabolites using LC-MS/MS .
  • Photostability: Expose to UV-Vis light (300–800 nm) and assess decomposition kinetics .

Advanced: How can computational models enhance experimental design?

Methodological Answer:

  • Molecular Dynamics (MD): Simulates binding pathways and identifies stable conformers of the sulfonamide group in aqueous environments .
  • Density Functional Theory (DFT): Predicts electronic effects of substituents (e.g., methoxy’s electron-donating impact on aromatic rings) .
  • QSAR Models: Relate structural descriptors (e.g., polar surface area, logP) to bioactivity, guiding analog design .

Advanced: What methods optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry: Enhances heat/mass transfer for exothermic steps (e.g., sulfonylation), improving yield by 15–20% .
  • Catalyst Screening: Test Pd/XPhos systems for coupling reactions to reduce catalyst loading (0.5–1 mol%) without compromising efficiency .
  • Solvent Engineering: Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis and easier recovery .

Advanced: How are analogs designed to improve pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the methoxyphenyl with a pyridyl group to balance lipophilicity and solubility .
  • Prodrug Strategies: Introduce ester moieties to the sulfonamide group for enhanced oral bioavailability, hydrolyzed in vivo .
  • Permeability Optimization: Use parallel artificial membrane permeability assays (PAMPA) to prioritize analogs with >5 × 10−6 cm/s permeability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。